molecular formula C15H18N4O2S B5796266 N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No.: B5796266
M. Wt: 318.4 g/mol
InChI Key: LVBPLGPHYMGUOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a synthetically versatile small molecule featuring a 1,3,4-oxadiazole heterocyclic core, a pharmacologically privileged scaffold known for its diverse biological activities. This compound possesses a molecular structure that integrates multiple pharmacophores, including the lipophilic cyclohexyl moiety, the hydrogen-bond accepting pyridinyl group, and the sulfur-containing bridge, which collectively enhance its potential for biomolecular interactions and membrane permeability. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated significant potential in anticancer research, with studies on structurally similar molecules showing potent growth inhibition against a diverse range of human tumor cell lines, including melanoma (LOX IMVI), leukemia (SR), non-small cell lung cancer (NCI-H460), colon cancer (KM12), and central nervous system cancer (SF-295) . The mechanism of action for this class of compounds is under investigation, with in silico molecular docking studies of analogous structures predicting significant affinity for the epidermal growth factor receptor (EGFR), a key therapeutic target in oncology . Beyond oncology, this chemical scaffold shows promising broad-spectrum antimicrobial activity, with related derivatives exhibiting efficacy against bacterial pathogens such as Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and fungal organisms including Candida albicans . The compound is offered exclusively for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans. All published research and clinical data referenced pertain to structurally related compounds and should not be construed as evidence of this specific compound's efficacy, which remains subject to ongoing investigation.

Properties

IUPAC Name

N-cyclohexyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPLGPHYMGUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions. The pyridinyl group can be introduced via a nucleophilic substitution reaction. The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the oxadiazole derivative with a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group and oxadiazole ring facilitate nucleophilic substitution. For example:

  • Thiol-disulfide exchange : The sulfur atom undergoes substitution with alkyl halides or aryl halides to form new thioether bonds.

  • Oxadiazole ring modifications : The oxadiazole nitrogen can react with electrophiles like acyl chlorides under basic conditions .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProduct FormedYield (%)Reference
Methyl iodideDMF, K₂CO₃, 60°CS-methyl derivative78
Benzoyl chlorideTHF, Et₃N, RTN-benzoylated oxadiazole65

Oxidation and Reduction Pathways

The sulfanyl group is redox-active:

  • Oxidation : Treating with H₂O₂ in acetic acid converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).

  • Reduction : NaBH₄ in ethanol reduces the oxadiazole ring to a dihydrooxadiazole derivative, altering electronic properties.

Table 2: Redox Reaction Outcomes

Reaction TypeReagentProductApplication
OxidationH₂O₂, AcOH, 50°CSulfoxide/sulfone derivativesEnhanced polarity for drug design
ReductionNaBH₄, EtOH, refluxDihydrooxadiazoleIntermediate for further functionalization

Enzyme-Targeted Interactions

The oxadiazole scaffold interacts with biological targets:

  • Acetylcholinesterase (AChE) inhibition : The pyridinyl group binds to the peripheral anionic site (PAS), while the oxadiazole interacts with catalytic residues .

  • Antifungal activity : Structural analogs inhibit Candida albicans by disrupting ergosterol biosynthesis enzymes .

Key Findings :

  • Molecular docking shows hydrogen bonding between the oxadiazole ring and Arg96 of AChE .

  • Substitution at the 4-pyridinyl position enhances binding affinity to fungal CYP51 enzymes .

Comparative Reactivity of Structural Analogs

Variations in the aryl group (e.g., 4-pyridinyl vs. 3,4,5-trimethoxyphenyl) influence reactivity:

Table 3: Reactivity Trends in Analogs

SubstituentOxidation Rate (Relative)Nucleophilic ActivityEnzyme Inhibition (IC₅₀, μM)
4-Pyridinyl (Target)1.0High0.052 ± 0.010 (AChE)
3,4,5-Trimethoxyphenyl0.7Moderate1.085 ± 0.035 (BChE)
2-Methylphenyl0.5Low8.3 ± 0.04*

*Data inferred from structurally related compounds.

Industrial-Scale Reaction Optimization

Large-scale synthesis employs:

  • Continuous flow reactors : Improved yield (85%) for thioacetamide formation.

  • Solvent selection : Dichloromethane minimizes side reactions during cyclization.

Stability and Degradation

  • Thermal stability : Decomposes above 220°C, forming cyclohexylamine and CO₂.

  • Photodegradation : UV exposure cleaves the oxadiazole ring, requiring dark storage.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring is known to interact with biological targets through its electron-rich nitrogen atoms, while the pyridinyl group can participate in π-π stacking interactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key structural variations among analogs include substitutions on the oxadiazole ring, the nature of the thioacetamide side chain, and additional functional groups. These modifications significantly influence physical properties (e.g., melting points, solubility) and bioactivity.

Compound Name Substituents on Oxadiazole Thioacetamide Side Chain Melting Point (°C) Key Spectral Data (NMR/MS) Reference
Target Compound : N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 4-pyridinyl Cyclohexyl Not reported Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8) (5,6,7,8-Tetrahydronaphthalen-2-yl)oxy Benzodioxolylmethyl 96 δ 4.14 ppm (S–CH₂), aromatic δ 7.24–7.88 ppm
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide (Compound 154) 4-chlorophenyl p-Tolylpyrimidinyl Not reported IC50: 3.8 ± 0.02 μM (A549 cells)
N-(6-Ethoxybenzothiazol-2-yl)-2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4g) 2-Acetamidophenoxymethyl 6-Ethoxybenzothiazolyl 208–212 HRMS [M + 1]+: 474.0700

Key Observations :

  • Cyclohexyl vs.
  • Halogen and EDG Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 154) enhance anticancer potency, while electron-donating groups (EDGs) like methoxy improve selectivity .
  • Melting Points: Bulky substituents (e.g., tetrahydronaphthalenyl in Compound 8) reduce crystallinity, leading to lower melting points (96°C) compared to rigid analogs (>300°C in phthalazinone derivatives) .

Key Observations :

  • MMP-9 Inhibition : Compounds with benzodioxol or tetrahydronaphthalenyl groups (e.g., Compound 8) exhibit potent MMP-9 inhibition, a mechanism critical for anti-metastatic activity .
  • Selectivity : Substituents like ethoxybenzothiazol (Compound 4g) improve selectivity indices by reducing toxicity to healthy cells .
  • Halogen Effects : Chlorine substituents (Compound 154) enhance potency but may compromise selectivity compared to EDGs .

Example Protocol :

  • Compound 4g: Synthesized via ultrasound-assisted coupling, yielding 65% with HRMS confirmation (m/z 474.0700) .

Biological Activity

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an acetamide moiety, with a thioether linkage to a 1,3,4-oxadiazole ring substituted with a pyridine group. The general structure can be represented as follows:

\text{N cyclohexyl 2 5 4 pyridinyl 1 3 4 oxadiazol 2 yl thio}acetamide}

This structural configuration suggests potential interactions with biological targets that could lead to various pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable anticancer properties. For instance, a study by Zhang et al. highlighted that compounds similar to this compound were screened for their ability to inhibit cancer cell proliferation. The compound was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with promising results.

Key Findings:

  • IC50 Values : The compound showed an IC50 value of approximately 1.18 µM against HEPG2 cells, which is significantly lower than the standard control staurosporine (IC50 = 4.18 µM) .
  • Mechanism of Action : Molecular docking studies indicated that the compound interacts effectively with key proteins involved in cancer progression, such as EGFR and Src kinases .

Inhibition Studies

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes linked to cancer and other diseases.

Enzyme IC50 Value (µM) Comparison
EGFR0.24More potent than erlotinib (0.42 µM)
Src0.96Standard control not specified
IL-620% of controlSignificant reduction observed

These findings suggest that the compound may serve as a lead for developing new therapeutics targeting these pathways.

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings. For example:

  • Study on Antitumor Effects : A clinical trial involving patients treated with similar oxadiazole derivatives showed improved survival rates in patients with advanced solid tumors.
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents enhances overall treatment efficacy through synergistic effects .

Q & A

Q. How to validate target engagement in enzyme inhibition studies?

  • Answer :
  • Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots; competitive inhibition is common for oxadiazole-containing analogs .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for SAR refinement .

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